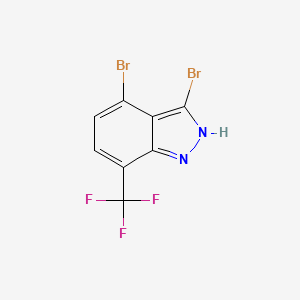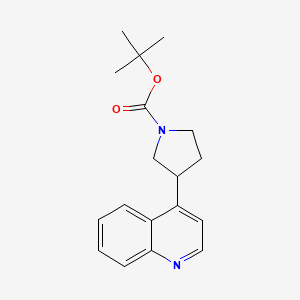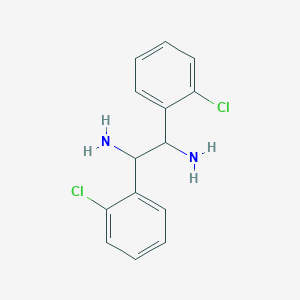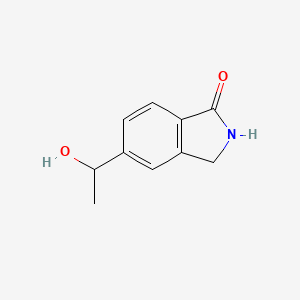![molecular formula C7H5BrFN3 B15332393 6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332393.png)
6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine, fluorine, and a methyl group on a triazolo[4,3-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, starting with the appropriate precursors. One common method involves the cyclization of a suitable precursor containing the bromine and fluorine atoms under specific reaction conditions, such as heating in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The fluorine atom can be reduced to form a fluoride.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Bromates and other oxidized derivatives.
Reduction: Fluorides and other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the methyl group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be used to study biological systems and pathways. Its unique structure may interact with specific biological targets, making it useful in drug discovery and development.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can lead to the discovery of new therapeutic agents.
Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
6-Bromo-8-fluoro-2H,3H- [1,2,4]triazolo [4,3-a]pyridine-3-thione
Uniqueness: 6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to similar compounds without this group.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H5BrFN3 |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
6-bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrFN3/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,1H3 |
Clave InChI |
BMOKTMOKDDJDRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(C=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)

![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)

![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)




![1-[[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamoyl]cyclopropanecarboxylic Acid](/img/structure/B15332368.png)




